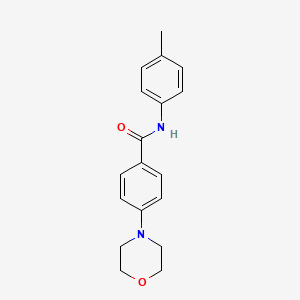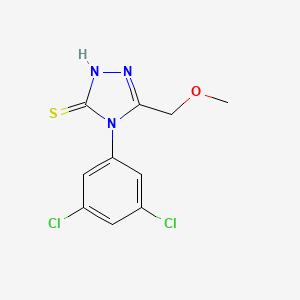![molecular formula C15H13N3O3 B4651216 5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4651216.png)
5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
Fused pyrido[2,3-d]pyrimidines are a class of compounds that have been synthesized as analogues of natural products . They have been reported to show antibacterial and antifungal activity .
Synthesis Analysis
The synthesis of these compounds often involves the use of 2-amino-3-cyanopyridine as a precursor . For example, one method involves heating a mixture of a compound and phosphorus oxychloride in dry dioxane .Molecular Structure Analysis
The structures of these compounds have been elucidated by spectroscopic data and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the use of enaminonitriles as starting materials .Scientific Research Applications
1. Inhibition of Linoleate Oxygenase Activity of ALOX15 This compound has been found to inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
Pharmacological Research
The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites has rendered this enzyme a target for pharmacological research .
Synthesis of Imidazo[1,2-a]pyridines
This compound can be used in the synthesis of a series of imidazo[1,2-a]pyridines . These compounds have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .
RORγt Inverse Agonists
Compounds similar to this have been found to act as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the regulation of immune responses .
JAK1 and JAK2 Inhibitors
These compounds have also been described as JAK1 and JAK2 inhibitors . JAK1 and JAK2 are types of Janus kinases, which are involved in the signal transduction of a variety of cytokines and growth factors .
Treatment of Cardiovascular Disorders
Compounds similar to this have been utilized in the treatment of cardiovascular disorders .
Antimicrobial and Anticancer Activity
These compounds have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
Synthesis of Fused Heteroaromatic Compounds
This compound can be used in the synthesis of numerous fused heteroaromatic such as 7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3dihydropyrido[2,3-d]pyrimidin-4(1H)-one and 1-amino-2-(aryl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbonitrile derivatives . These compounds have been studied for their antimicrobial and anticancer activity .
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been shown to interact with proteins such as atf4 and nf-kb . These proteins play crucial roles in cellular processes like inflammation and stress responses .
Mode of Action
It is suggested that it may inhibit the activity of its target proteins, leading to changes in cellular processes . For instance, inhibition of NF-kB can result in reduced inflammation .
Biochemical Pathways
The compound may affect several biochemical pathways. It has been suggested to inhibit ER stress and the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses and inflammation, respectively .
Result of Action
The compound has been suggested to have neuroprotective and anti-inflammatory properties . It may reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially be developed as a therapeutic agent for neurodegenerative diseases .
Future Directions
properties
IUPAC Name |
5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18-13-12(14(19)17-15(18)20)11(7-8-16-13)9-3-5-10(21-2)6-4-9/h3-8H,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPLNLJTSMCCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4651136.png)
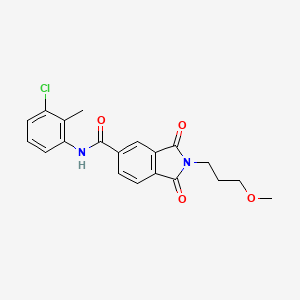
![2-[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4651147.png)
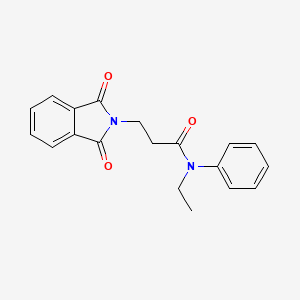
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4651172.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4651174.png)
![4-(2-chloro-4-fluorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4651188.png)
![N-(2,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4651196.png)
![N-{4-[5-({2-[(2,6-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide](/img/structure/B4651200.png)
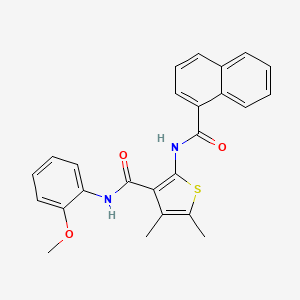
![3-benzyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4651208.png)
